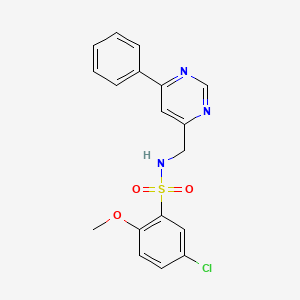![molecular formula C13H17ClO2 B2661618 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane CAS No. 885460-66-2](/img/structure/B2661618.png)
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane, also known as 4-chloro-3-methylphenoxyacetic acid (CMPA) is a synthetic compound that has a wide variety of applications in scientific research. CMPA is used as a reagent in organic synthesis, as well as a biochemical and physiological agent in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Mutagenic Metabolites and DNA Interaction
Research has identified (1-Chloroethenyl)oxirane, a related compound, as a significant mutagenic metabolite of chloroprene used in synthetic rubber manufacturing. Studies on its reactions with nucleosides and calf thymus DNA have provided insights into the adducts formed, which may be relevant to understanding its mutagenesis mechanisms (Munter et al., 2002).
Oxirane and Silorane Analysis
Oxiranes and siloranes, evaluated for their potential in developing composite materials with low shrinkage, have been analyzed for their biological effects, including mutagenic potentials and effects on genetic endpoints in mammalian cells (Schweikl et al., 2004).
Stability in Dental Applications
Silorane dental monomers have been studied for their stability in aqueous systems, with findings suggesting their suitability for use in oral environments due to their stability and insolubility in biological fluids, offering potential improvements over traditional oxirane-functional monomers (Eick et al., 2006).
Catalytic Hydrogenation Studies
Theoretical investigations have been conducted on the catalytic hydrogenation of oxirane and its methyl derivative, providing insight into reaction mechanisms and potential applications in chemical synthesis processes (Kuevi et al., 2012).
Synthesis and Chemical Reactions
Various studies focus on the synthesis and reactions of oxirane derivatives, exploring methodologies for producing functional compounds and understanding their chemical behavior. These include the synthesis of fluorinated C4 chirons, metal complexes involving oxirane compounds, and the study of reaction mechanisms (Arnone et al., 1992), (Sancheti et al., 2012).
Eigenschaften
IUPAC Name |
2-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)11-5-12(14)9(3)4-13(11)16-7-10-6-15-10/h4-5,8,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUYYWUVONZCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2661536.png)
![N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2661537.png)

![Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B2661543.png)
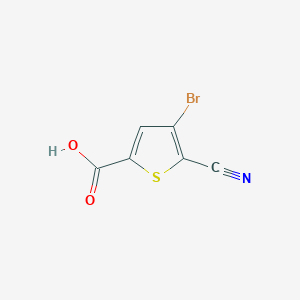
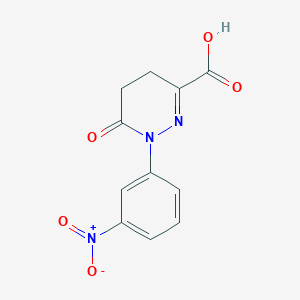
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2661547.png)
![Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2661548.png)
![(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2661550.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2661552.png)
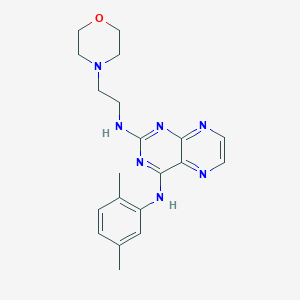
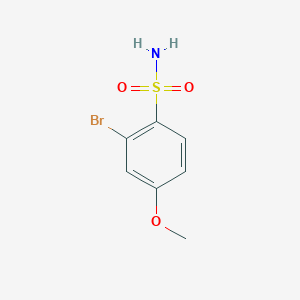
![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
